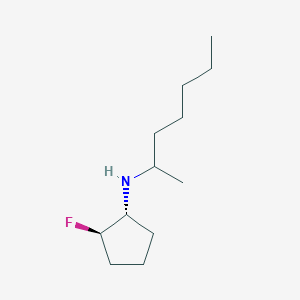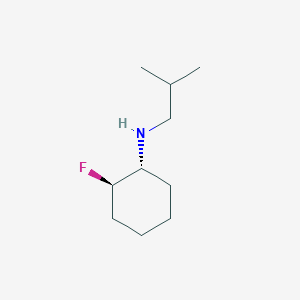![molecular formula C8H15NO2 B1531593 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol CAS No. 2153019-13-5](/img/structure/B1531593.png)
1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol
説明
“1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol” is a chemical compound with diverse applications in scientific research. Its unique structure enables its utilization in various fields, including drug discovery, material science, and synthesis of novel compounds. The IUPAC name for this compound is (3-hydroxyazetidin-1-yl) (1-hydroxycyclobutyl)methanone .
Synthesis Analysis
Azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry, can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .
Molecular Structure Analysis
The InChI code for “1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol” is 1S/C8H13NO3/c10-6-4-9(5-6)7(11)8(12)2-1-3-8/h6,10,12H,1-5H2 .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 171.2 . It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
科学的研究の応用
Pharmacology: Potential Therapeutic Agent Synthesis
“1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol” may serve as a precursor in the synthesis of various therapeutic agents. Its structure, featuring both azetidine and cyclobutyl groups, could be instrumental in creating compounds with potential activity against a range of diseases. The azetidine moiety, in particular, is known for its presence in β-lactam antibiotics, suggesting that derivatives of this compound could be explored for antibacterial properties .
Organic Synthesis: Building Block for Heterocyclic Compounds
In organic chemistry, this compound could act as a versatile building block for the construction of more complex heterocyclic structures. Its reactivity due to ring strain in both the azetidine and cyclobutyl components makes it a candidate for ring-opening or expansion reactions, which are valuable in synthesizing larger or more complex rings .
Material Science: Polymer Research
The unique structure of “1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol” might find applications in material science, particularly in the development of new polymers. The presence of multiple functional groups could allow for cross-linking, potentially leading to materials with novel properties, such as enhanced durability or flexibility .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound could be used to study enzyme-substrate interactions due to its potential to mimic certain biological molecules. It could act as an inhibitor for enzymes that recognize substrates with similar structural features, thus helping to elucidate enzyme mechanisms or discover new drug targets .
Agriculture: Development of Agrochemicals
The structural complexity of “1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol” may be utilized in the development of new agrochemicals. Its potential to serve as a scaffold for creating compounds that interact with plant biology could lead to the discovery of new herbicides or growth regulators .
Environmental Science: Pollutant Degradation Research
Lastly, in environmental science, researchers could explore the use of this compound in the degradation of pollutants. Its chemical structure might be modified to interact with specific environmental contaminants, aiding in their breakdown and contributing to pollution remediation efforts .
Safety and Hazards
将来の方向性
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines suggest promising future directions, including their use as motifs in drug discovery, polymerization, and chiral templates .
特性
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8(11)2-1-3-8/h7,10-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFBLJCMKIRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3-Ethoxypropyl)[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1531513.png)



![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)

![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)

![(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1531526.png)
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)

![3-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531533.png)